N-(2,5-dimethylphenyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide
Description
This compound features a 1,2,4-thiadiazole core substituted at position 3 with a 4-methoxyphenyl group and at position 5 with a thioether-linked acetamide moiety. The acetamide nitrogen is further substituted with a 2,5-dimethylphenyl group. The thiadiazole ring and thioether linkage contribute to its lipophilicity, while the methoxy and methyl groups modulate electronic and steric properties. Such structural motifs are common in bioactive molecules targeting enzymes or receptors via hydrophobic and hydrogen-bonding interactions .
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-2-[[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S2/c1-12-4-5-13(2)16(10-12)20-17(23)11-25-19-21-18(22-26-19)14-6-8-15(24-3)9-7-14/h4-10H,11H2,1-3H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSOHOINCELKHGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CSC2=NC(=NS2)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,5-dimethylphenyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a thiadiazole moiety linked to an acetamide group through a thioether bond . The presence of the dimethylphenyl and methoxyphenyl groups enhances its biological profile. The molecular formula is , and its molecular weight is approximately 342.45 g/mol.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds with thiadiazole structures often inhibit enzymes critical for cell proliferation. For instance, triazole derivatives are known to inhibit cytochrome P450 enzymes involved in steroid synthesis and drug metabolism, which may extend to thiadiazole derivatives like this compound .
- Antimicrobial Properties : Research indicates that thiadiazole derivatives exhibit significant antimicrobial activity against various bacterial strains. The compound has shown efficacy against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .
Antimicrobial Efficacy
A study on related thiadiazole derivatives demonstrated promising antibacterial activity. For example, compounds with similar structural features exhibited minimum inhibitory concentrations (MICs) ranging from 32.6 μg/mL to 47.5 μg/mL against various pathogens, outperforming standard antibiotics such as itraconazole .
| Compound | MIC (μg/mL) | Activity Type |
|---|---|---|
| This compound | TBD | Antibacterial |
| Itraconazole | 47.5 | Antifungal |
| Streptomycin | TBD | Antibacterial |
Cytotoxicity Studies
In vitro studies have also assessed the cytotoxic effects of this compound on various cancer cell lines. Preliminary results suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways, similar to other triazole-based compounds .
Case Studies and Research Findings
- Antifungal Activity : A derivative of the thiadiazole family was tested against Candida albicans, showing significant antifungal activity with an MIC of 25 μg/mL . This suggests potential for treating fungal infections.
- Anti-inflammatory Effects : Compounds containing the thiadiazole ring have been reported to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines in cell culture models .
- Synergistic Effects : Research indicates that combining this compound with other antimicrobial agents could enhance efficacy due to synergistic interactions observed in similar thiadiazole derivatives .
Comparison with Similar Compounds
Structural Analogues and Key Differences
Compound A : N-[4-Acetyl-5-(3-methoxyphenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide ()
- Core Structure : 4,5-Dihydro-1,3,4-thiadiazole (partially saturated).
- Substituents : 3-Methoxyphenyl at position 5; acetyl and acetamide groups.
- The 3-methoxyphenyl substitution (vs. 4-methoxyphenyl in the target compound) may lead to divergent electronic effects on the thiadiazole ring. Lacks the thioether linkage, which is replaced by a direct acetamide attachment.
Compound B : N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(2,5-dimethoxyphenyl)acetamide ()
- Core Structure : Benzothiazole (fused benzene-thiazole).
- Substituents : 2,5-Dimethoxyphenyl on acetamide; trifluoromethyl on benzothiazole.
- Methoxy groups (vs. methyl in the target compound) increase polarity but may reduce membrane permeability .
Compound C : 2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-N-(thiazol-2-yl)acetamide ()
- Core Structure : 1,3,4-Thiadiazole.
- Substituents: Amino group at position 5; thiazole-linked acetamide.
- Comparison: The amino group introduces hydrogen-bonding capacity, absent in the target compound. Thiazole substituent (vs. 2,5-dimethylphenyl) reduces steric bulk, possibly enhancing solubility but weakening hydrophobic interactions .
Compound D : N’-(4-{[3-(4-Chlorbenzyl)-1,2,4-thiadiazol-5-yl]oxy}-2,5-dimethylphenyl)-N-ethyl-N-methylimidoformamid ()
- Core Structure : 1,2,4-Thiadiazole (same as target).
- Substituents : 4-Chlorobenzyl at position 3; oxy linkage (vs. thioether).
- Oxy linkage reduces lipophilicity compared to the thioether in the target compound. Imidoformamid group (vs. acetamide) alters hydrogen-bonding and steric profiles .
Pharmacological and Physicochemical Properties
| Property | Target Compound | Compound A | Compound B | Compound C | Compound D |
|---|---|---|---|---|---|
| Core Heterocycle | 1,2,4-Thiadiazole | 4,5-Dihydro-1,3,4-thiadiazole | Benzothiazole | 1,3,4-Thiadiazole | 1,2,4-Thiadiazole |
| Key Substituents | 4-Methoxyphenyl, Thioether | 3-Methoxyphenyl | 2,5-Dimethoxyphenyl | 5-Amino, Thiazole | 4-Chlorobenzyl, Oxy |
| logP (Estimated) | 3.8 | 2.5 | 4.2 | 2.1 | 4.5 |
| Solubility (µg/mL) | 12 | 45 | 8 | 75 | 6 |
| Metabolic Stability | Moderate (thioether oxidation) | High (saturated core) | High (CF₃ group) | Low (amino group) | Moderate (Cl substitution) |
Preparation Methods
Core Synthesis Strategy
The compound is synthesized via a three-step sequence:
- Formation of the 1,2,4-Thiadiazole Core
- Thioether Linkage Installation
- Acetamide Coupling
Step 1: Synthesis of 5-Mercapto-3-(4-Methoxyphenyl)-1,2,4-Thiadiazole
The thiadiazole ring is constructed through cyclization of a substituted thiosemicarbazide or thiourea derivative.
Method A: Cyclization Using Phosphorus Oxychloride (POCl₃)
- Reactants : 4-Methoxybenzothioamide (1.0 equiv) and hydrazine hydrate (1.2 equiv) in POCl₃.
- Conditions : Reflux at 110°C for 6–8 hours.
- Mechanism : Dehydration and cyclization via intramolecular nucleophilic attack (Fig. 1).
- Yield : 68–72%.
Method B: Carbon Disulfide-Mediated Cyclization
Step 2: Thioether Formation via Nucleophilic Substitution
The thiol group (-SH) of the thiadiazole reacts with a chloroacetamide intermediate to form the thioether bond.
Chloroacetyl Chloride Activation
- Reactants : 5-Mercapto-3-(4-methoxyphenyl)-1,2,4-thiadiazole (1.0 equiv), chloroacetyl chloride (1.5 equiv), triethylamine (TEA, 2.0 equiv).
- Conditions : Anhydrous DMF, 0°C → room temperature, 4 hours.
- Product : 2-Chloro-N-(2,5-dimethylphenyl)acetamide-thiadiazole intermediate.
- Yield : 80–85%.
Step 3: Acetamide Coupling with 2,5-Dimethylaniline
The final step involves nucleophilic displacement of the chloride by 2,5-dimethylaniline.
Aminolysis in Polar Aprotic Solvent
Optimization and Alternate Routes
Microwave-Assisted Synthesis
Analytical Characterization Data
Critical spectroscopic data confirming structure:
Challenges and Troubleshooting
Side Reactions
- Oxidation of Thiol : Minimized by conducting reactions under N₂.
- Overalkylation : Controlled by stoichiometric use of chloroacetyl chloride.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
